molecular formula C13H8Cl2N4 B11986537 1,5-bis(2-chlorophenyl)-1H-tetrazole

1,5-bis(2-chlorophenyl)-1H-tetrazole

Katalognummer: B11986537
Molekulargewicht: 291.13 g/mol
InChI-Schlüssel: PSPPYZBYTIBZCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5-Bis(2-chlorophenyl)-1H-tetrazole is a chemical compound characterized by the presence of two chlorophenyl groups attached to a tetrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-bis(2-chlorophenyl)-1H-tetrazole typically involves the reaction of 2-chlorobenzonitrile with sodium azide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the tetrazole ring. The process can be summarized as follows:

    Starting Material: 2-chlorobenzonitrile

    Reagent: Sodium azide

    Catalyst: Copper(I) iodide

    Solvent: Dimethylformamide (DMF)

    Conditions: Heating at 120°C for several hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Bis(2-chlorophenyl)-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Sodium methoxide in methanol

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids

    Reduction: Formation of amines

    Substitution: Formation of methoxy-substituted derivatives

Wissenschaftliche Forschungsanwendungen

1,5-Bis(2-chlorophenyl)-1H-tetrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1,5-bis(2-chlorophenyl)-1H-tetrazole involves its interaction with specific molecular targets, leading to various biological effects. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death.

Vergleich Mit ähnlichen Verbindungen

1,5-Bis(2-chlorophenyl)-1H-tetrazole can be compared with other similar compounds, such as:

    1,5-Bis(4-chlorophenyl)-1H-tetrazole: Similar structure but with different substitution pattern, leading to variations in reactivity and biological activity.

    1,5-Bis(2-chlorophenyl)-1,4-pentadien-3-one: Contains a pentadienone moiety instead of a tetrazole ring, resulting in different chemical properties and applications.

    Bis(2-hydroxy-5-chlorophenyl) sulfide:

The uniqueness of this compound lies in its tetrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

Molekularformel

C13H8Cl2N4

Molekulargewicht

291.13 g/mol

IUPAC-Name

1,5-bis(2-chlorophenyl)tetrazole

InChI

InChI=1S/C13H8Cl2N4/c14-10-6-2-1-5-9(10)13-16-17-18-19(13)12-8-4-3-7-11(12)15/h1-8H

InChI-Schlüssel

PSPPYZBYTIBZCK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C2=NN=NN2C3=CC=CC=C3Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.